molecular formula C11H9ClF3NO3 B2867999 Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate CAS No. 338410-36-9

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate

Cat. No.: B2867999
CAS No.: 338410-36-9
M. Wt: 295.64
InChI Key: IWXQQTQLGFZTKF-WTKPLQERSA-N
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Description

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate is a synthetic organic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The acrylate ester moiety at the 2-position includes a hydroxyl group, distinguishing it from closely related analogs. This structure confers unique physicochemical properties, such as enhanced polarity due to the hydroxyl group and electron-withdrawing effects from the trifluoromethyl and chlorine substituents.

Properties

IUPAC Name

ethyl (Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3/c1-2-19-10(18)9(17)4-8-7(12)3-6(5-16-8)11(13,14)15/h3-5,17H,2H2,1H3/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXQQTQLGFZTKF-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

  • Substituents: Amino group at the acrylate β-position.
  • Molecular Formula : C₁₁H₁₀ClF₃N₂O₂.
  • Molecular Weight : 294.66 g/mol.
  • Key Properties: The amino group enhances nucleophilicity, making this compound a precursor in synthesizing heterocyclic compounds. It is used in medicinal chemistry for developing kinase inhibitors .

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate

  • Substituents: Sulfanyl group and 4-iodoanilino moiety.
  • Molecular Formula : C₁₇H₁₃ClF₃IN₂O₂S.
  • The iodine atom may facilitate radiolabeling for tracking studies .

Fluopyram

  • Structure : N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.
  • Molecular Formula : C₁₆H₁₁ClF₆N₂O.
  • Application : A fungicide inhibiting mitochondrial succinate dehydrogenase (complex II). Its pyridinyl-ethyl-benzamide structure highlights the importance of the trifluoromethyl group in bioactivity .

Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate

  • Substituents : Indole ring fused to the pyridine.
  • Molecular Formula : C₁₉H₁₄ClF₃N₂O₂.
  • Application : Used in drug discovery for its dual heterocyclic system, which may target serotonin receptors or microbial enzymes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Function
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate Not available C₁₂H₁₀ClF₃NO₃* ~309.67 2-hydroxyacrylate Research intermediate (inferred)
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate 1164467-04-2 C₁₁H₁₀ClF₃N₂O₂ 294.66 2-aminoacrylate Medicinal chemistry precursor
Fluopyram 658066-35-4 C₁₆H₁₁ClF₆N₂O 396.71 Benzamide, ethyl linker Agricultural fungicide
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate 136562-85-1 C₁₉H₁₄ClF₃N₂O₂ 406.77 Indole-acrylate hybrid Pharmaceutical intermediate

*Calculated based on structural similarity.

Research Findings and Mechanistic Insights

  • Agrochemical Efficacy : Compounds like Fluopyram demonstrate that the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is critical for binding to fungal succinate dehydrogenase, disrupting energy production .
  • Synthetic Flexibility: Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate serves as a versatile intermediate. Its amino group can undergo condensation reactions to form imines or amides, enabling diversity-oriented synthesis .

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